2-ヒドロキシピリミジン

概要

説明

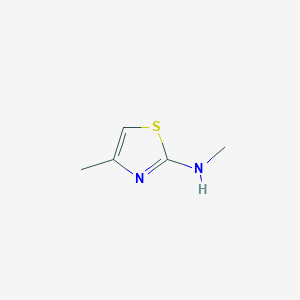

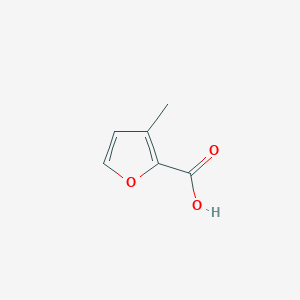

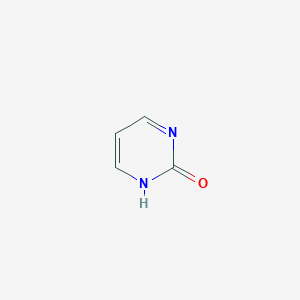

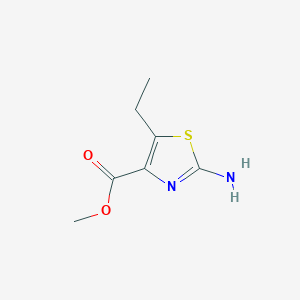

2-Hydroxypyrimidine, also known as Pyrimidin-2-ol, is a pyrimidine mono-substituted at C-2 by a hydroxy group . It has a role as a Lewis base and an electron donor . The molecular formula is C4H4N2O .

Molecular Structure Analysis

The molecular structure of 2-Hydroxypyrimidine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Chemical Reactions Analysis

Pyrimidines, including 2-Hydroxypyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Physical And Chemical Properties Analysis

2-Hydroxypyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

科学的研究の応用

抗炎症薬理

2-ヒドロキシピリミジン誘導体は、その抗炎症作用について研究されています。 これらは、プロスタグランジンE2、誘導型一酸化窒素合成酵素、および腫瘍壊死因子-αなどの主要な炎症性メディエーターの発現と活性を阻害することが知られています . これは、それらを強化された活性と最小限の毒性を持つ新しい抗炎症薬を開発するための潜在的な候補にするものです。

溶媒フリー化学合成

グリーンケミストリーの分野では、2-ヒドロキシピリミジンは溶媒フリーの塩素化反応に利用されています。 この方法は環境に優しく、大規模な調製に適しており、過剰な試薬の環境負荷を軽減し、産業プロセスにおける安全性を向上させています .

医薬品表面特性評価

2-ヒドロキシピリミジンスルフェートは、逆ガスクロマトグラフィーを使用して特徴付けられており、これは医薬品材料の表面特性を理解するために不可欠です。 この情報は、バッチ間のばらつき、処理方法の影響、およびさまざまな環境条件下での薬物の挙動を評価するために役立ちます .

材料科学イノベーション

材料科学では、2-ヒドロキシピリミジン誘導体は、さまざまな生化学経路における阻害剤としての役割について探求されています。 たとえば、それらはプロスタグランジンE2の生成とシクロオキシゲナーゼ(COX)活性を阻害する可能性について研究されており、これは特定の生物学的相互作用を持つ新しい材料を開発するために重要です .

環境科学への応用

この化合物の溶媒フリーの塩素化における役割は、合成だけでなく環境科学にも有益です。 これは、より持続可能で環境に優しい化学プロセスへの転換を表しており、環境保護の分野でますます懸念されています .

生化学センサー開発

2-ヒドロキシピリミジンは、その幅広い基質特異性のためにバイオセンサーの構築に使用されてきました。 たとえば、それは、変換生成物によって引き起こされるインピーダンスの変化を検出するバイオセンサーに関与しており、これはさまざまな生化学プロセスを監視するために役立ちます .

作用機序

Target of Action

2-Hydroxypyrimidine, also known as pyrimidin-2-ol, is a derivative of pyrimidines, which are known to have a range of pharmacological effects . The primary targets of 2-Hydroxypyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The mode of action of 2-Hydroxypyrimidine involves its interaction with these targets, resulting in an inhibitory response against the expression and activities of these inflammatory mediators . This interaction leads to changes in the cellular environment, contributing to the compound’s anti-inflammatory effects .

Biochemical Pathways

2-Hydroxypyrimidine affects the biochemical pathways associated with the synthesis, degradation, salvage, and interconversion of pyrimidines . These pathways play a crucial role in diverse cellular functions, including the synthesis of DNA, RNA, lipids, and carbohydrates . The compound’s interaction with these pathways can lead to downstream effects that influence cellular function and response.

Pharmacokinetics

The compound’s solubility and other physical properties suggest that it may have good bioavailability .

Result of Action

The result of 2-Hydroxypyrimidine’s action is primarily its anti-inflammatory effects, as evidenced by its inhibitory response against the expression and activities of certain vital inflammatory mediators . This can lead to a reduction in inflammation and associated symptoms.

Action Environment

The action, efficacy, and stability of 2-Hydroxypyrimidine can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.

Safety and Hazards

将来の方向性

Chlorination with equimolar POCl3 can be efficiently achieved not only for hydroxypyrimidines, but also for many other substrates such as 2-hydroxy-pyridines, -quinoxalines, or even -amides . This procedure is solvent-free and involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base . This method is suitable for large scale (multigram) batch preparations .

生化学分析

Biochemical Properties

2-Hydroxypyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the oxidation processes where the 2-methyl group side chain of pyrimidine is oxidized to a carboxyl group by oxidizing agents such as potassium permanganate . This compound also interacts with nucleobases like cytosine, uracil, and thymine, which are essential components of nucleic acids . These interactions are primarily due to the electron-deficient nature of the pyrimidine ring, which facilitates binding with other biomolecules.

Cellular Effects

2-Hydroxypyrimidine influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to play a role in the chemotherapy of AIDS by interacting with nucleic acids . Additionally, its presence in nucleic acids suggests that it may influence gene expression and cellular metabolism by participating in the synthesis and repair of DNA and RNA.

Molecular Mechanism

At the molecular level, 2-Hydroxypyrimidine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it has been shown to inhibit certain enzymes involved in the synthesis of nucleic acids . This inhibition can lead to changes in gene expression and cellular function, highlighting its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxypyrimidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Hydroxypyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to cause changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Hydroxypyrimidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of 2-Hydroxypyrimidine can cause respiratory irritation and other toxic effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

2-Hydroxypyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it has been shown to participate in the metabolic reprogramming of tryptophan metabolism, leading to the accumulation of L-5-hydroxytryptophan and kynurenine . These metabolic changes can influence various cellular processes and contribute to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of 2-Hydroxypyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed that 2-Hydroxypyrimidine can be transported across cell membranes and distributed within the cytoplasm and nucleus . This distribution is essential for its biological activity and therapeutic potential.

Subcellular Localization

2-Hydroxypyrimidine’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been found to localize in the nucleus, where it can interact with nucleic acids and influence gene expression

特性

IUPAC Name |

1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGOHKSTWXHQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060315 | |

| Record name | 2-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

557-01-7, 51953-13-0, 55949-38-7 | |

| Record name | 2(1H)-Pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrimidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051953130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055949387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13K708ILY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)